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Compound Name: DSPE-PEG1000-YIGSR

Cat. No.: B039488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

formulation, characterization, and evaluation of DSPE-PEG1000-YIGSR-functionalized

nanoparticles for the targeted delivery of chemotherapeutic agents. The information is intended

to guide researchers in the development of novel cancer therapies that leverage the synergistic

effects of targeted delivery and conventional chemotherapy.

Introduction
The conjugation of the YIGSR peptide to DSPE-PEG1000 offers a promising strategy for

targeted drug delivery in cancer therapy. DSPE-PEG1000 provides a biocompatible and stealth

nanocarrier backbone, prolonging circulation time and enhancing tumor accumulation through

the enhanced permeability and retention (EPR) effect. The YIGSR peptide, a sequence derived

from the laminin-β1 chain, specifically targets the 67 kDa laminin receptor (67LR), which is

overexpressed on the surface of various cancer cells. This active targeting mechanism

facilitates the selective delivery of chemotherapeutic payloads to tumor sites, potentially

increasing therapeutic efficacy while minimizing off-target toxicity.

This document outlines the principles, protocols, and expected quantitative outcomes for the

combination of DSPE-PEG1000-YIGSR nanoparticles with common chemotherapeutic drugs

such as doxorubicin and paclitaxel.
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Signaling Pathway and Targeting Mechanism
The therapeutic rationale for using DSPE-PEG1000-YIGSR nanoparticles is based on the

specific interaction between the YIGSR peptide and the 67LR. This interaction triggers

receptor-mediated endocytosis, leading to the internalization of the nanoparticle and the

subsequent intracellular release of the encapsulated chemotherapeutic agent.

Systemic Circulation

Tumor Microenvironment

Intracellular

DSPE-PEG1000-YIGSR
Chemotherapy Nanoparticle

Tumor Cell

EPR Effect
(Passive Targeting)

67kDa Laminin
Receptor (67LR)

YIGSR-67LR Binding
(Active Targeting)

Endosome

Receptor-Mediated
Endocytosis

Chemotherapeutic
Drug Release

Cellular Apoptosis

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b039488?utm_src=pdf-body
https://www.benchchem.com/product/b039488?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Targeting and cellular uptake of DSPE-PEG1000-YIGSR nanoparticles.

Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing DSPE-

PEG based nanoparticles for chemotherapy delivery. These values can serve as a benchmark

for researchers developing DSPE-PEG1000-YIGSR formulations.

Table 1: Physicochemical Properties of DSPE-PEG Based Nanoparticles

Parameter
Doxorubicin-
Loaded
Nanoparticles

Paclitaxel-Loaded
Nanoparticles

Reference

Particle Size (nm) 90 - 150 70 - 200 [1][2]

Polydispersity Index

(PDI)
< 0.2 < 0.2 [1][2]

Zeta Potential (mV) -10 to -30 -15 to -35 [1][2]

Encapsulation

Efficiency (%)
> 85 > 80 [1][2]

Drug Loading (%) 5 - 15 3 - 10 [1][2]

Table 2: In Vitro Cytotoxicity (IC50 Values)
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Cell Line
Free
Doxorubici
n (µg/mL)

DSPE-PEG-
Doxorubici
n (µg/mL)

Free
Paclitaxel
(µg/mL)

DSPE-PEG-
Paclitaxel
(µg/mL)

Reference

MCF-7

(Breast

Cancer)

0.1 - 0.5 0.5 - 2.0 0.005 - 0.02 0.01 - 0.05 [3]

A549 (Lung

Cancer)
0.2 - 0.8 0.8 - 3.0 0.01 - 0.05 0.02 - 0.1 [3]

U87-MG

(Glioblastoma

)

0.1 - 0.6 0.4 - 2.5 0.002 - 0.01 0.005 - 0.03 [3]

Note: The IC50 values for nanoparticle formulations may be higher in vitro due to the sustained

release of the drug.

Table 3: In Vivo Pharmacokinetic Parameters

Formulation
Half-life (t½)
(h)

AUC (µg·h/mL)
Clearance
(mL/h/kg)

Reference

Free Doxorubicin ~1 ~5 > 1500 [4]

DSPE-PEG-

Doxorubicin
20 - 40 500 - 2300 < 15 [4]

Free Paclitaxel

(Taxol)
~2 ~2 > 2 [2]

DSPE-PEG-

Paclitaxel
> 10 > 4 < 1.5 [2]

Experimental Protocols
The following are detailed protocols for the preparation, characterization, and evaluation of

DSPE-PEG1000-YIGSR chemotherapy nanoparticles.
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Preparation of DSPE-PEG1000-YIGSR Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using the thin-film

hydration method.

Dissolve Lipids and Drug
in Organic Solvent

Rotary Evaporation
to form a Thin Film

Hydration with
Aqueous Buffer

Sonication or Extrusion
for Size Reduction

Purification by
Dialysis or Gel Filtration
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Workflow for nanoparticle preparation.

Materials:

DSPE-PEG1000

DSPE-PEG1000-YIGSR

Phosphatidylcholine (e.g., HSPC or DSPC)

Cholesterol

Chemotherapeutic drug (e.g., Doxorubicin HCl, Paclitaxel)

Chloroform and Methanol (or other suitable organic solvents)

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

Lipid and Drug Dissolution: Dissolve DSPE-PEG1000, DSPE-PEG1000-YIGSR,

phosphatidylcholine, cholesterol, and the chemotherapeutic drug in a mixture of chloroform

and methanol in a round-bottom flask. The molar ratio of the components should be

optimized, with a typical starting point being 55:5:35:5 (PC:DSPE-PEG-

YIGSR:Cholesterol:DSPE-PEG).

Film Formation: Remove the organic solvents using a rotary evaporator under reduced

pressure at a temperature above the lipid phase transition temperature (e.g., 60°C). A thin,
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uniform lipid film should form on the inner surface of the flask.

Vacuum Drying: Dry the lipid film under high vacuum for at least 2 hours to remove any

residual solvent.

Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour. This

will form multilamellar vesicles (MLVs).

Size Reduction: Reduce the particle size of the MLVs to form small unilamellar vesicles

(SUVs) by either:

Sonication: Using a probe sonicator on ice.

Extrusion: Passing the MLV suspension through polycarbonate membranes of defined

pore sizes (e.g., 200 nm followed by 100 nm) using a mini-extruder.

Purification: Remove the unencapsulated drug by dialysis against PBS or using a size-

exclusion chromatography column.

Sterilization and Storage: Sterilize the final nanoparticle suspension by passing it through a

0.22 µm filter and store at 4°C.

Characterization of Nanoparticles
a) Particle Size and Zeta Potential:

Method: Dynamic Light Scattering (DLS).

Procedure: Dilute the nanoparticle suspension in PBS and measure the hydrodynamic

diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.

b) Morphology:

Method: Transmission Electron Microscopy (TEM).

Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper

grid, negatively stain with a suitable agent (e.g., phosphotungstic acid), and visualize under a

transmission electron microscope.
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c) Encapsulation Efficiency and Drug Loading:

Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Procedure:

Lyse a known amount of the purified nanoparticle suspension using a suitable solvent

(e.g., methanol or Triton X-100) to release the encapsulated drug.

Quantify the drug concentration using a pre-established calibration curve.

Calculate Encapsulation Efficiency (EE) and Drug Loading (DL) using the following

formulas:

EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

In Vitro Drug Release Study
Method: Dialysis Method. Procedure:

Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag

(with an appropriate molecular weight cut-off).

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate

physiological and endosomal conditions, respectively) at 37°C with gentle stirring.

At predetermined time intervals, withdraw aliquots of the release medium and replace with

fresh medium.

Quantify the drug concentration in the collected aliquots using UV-Vis or HPLC.

Plot the cumulative drug release percentage against time.

In Vitro Cellular Studies
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In vitro evaluation workflow.

a) Cell Culture:

Use cancer cell lines known to overexpress the 67LR (e.g., MCF-7, A549, U87-MG). A cell

line with low 67LR expression can be used as a negative control.

b) Cytotoxicity Assay (MTT Assay):

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of free drug, drug-loaded DSPE-PEG1000 nanoparticles

(non-targeted control), and drug-loaded DSPE-PEG1000-YIGSR nanoparticles.

Incubate for 48-72 hours.

Add MTT solution and incubate for 4 hours.

Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

Calculate the cell viability and determine the IC50 values.

c) Cellular Uptake Study:
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Fluorescence Microscopy:

Encapsulate a fluorescent dye (e.g., Coumarin-6 or DiI) in the nanoparticles.

Treat cells grown on coverslips with the fluorescently labeled nanoparticles.

After incubation, wash the cells, fix them, and stain the nuclei with DAPI.

Visualize the cellular uptake using a fluorescence microscope.

Flow Cytometry:

Treat cells with fluorescently labeled nanoparticles.

After incubation, wash the cells and detach them.

Analyze the fluorescence intensity of the cells using a flow cytometer to quantify

nanoparticle uptake.

In Vivo Animal Studies
a) Pharmacokinetics:

Administer the nanoparticle formulations intravenously to healthy mice or rats.

Collect blood samples at predetermined time points.

Extract the drug from the plasma and quantify its concentration using HPLC.

Perform pharmacokinetic analysis to determine parameters like half-life, AUC, and

clearance.

b) Biodistribution:

Use fluorescently or radioactively labeled nanoparticles.

Administer the labeled nanoparticles to tumor-bearing mice.

At different time points, euthanize the mice and harvest major organs and the tumor.
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Quantify the amount of nanoparticles in each organ using an in vivo imaging system or a

gamma counter.

c) Tumor Growth Inhibition:

Establish a xenograft tumor model by injecting cancer cells subcutaneously into

immunodeficient mice.

When tumors reach a certain volume, randomize the mice into treatment groups (e.g., saline

control, free drug, non-targeted nanoparticles, YIGSR-targeted nanoparticles).

Administer the treatments intravenously at a predetermined schedule.

Measure tumor volume and body weight regularly.

At the end of the study, euthanize the mice and excise the tumors for weighing and

histological analysis.

Conclusion
The combination of DSPE-PEG1000-YIGSR with chemotherapeutic agents represents a highly

promising approach for targeted cancer therapy. The protocols and data presented here

provide a framework for the rational design and evaluation of these advanced drug delivery

systems. Further optimization of the formulation and rigorous preclinical testing are crucial

steps toward the clinical translation of this technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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